Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-
Description
Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]- (CAS: Not explicitly provided), is a specialized sulfonamide derivative featuring an acetyl chloride moiety directly attached to a (4-methylphenyl)sulfonylamino group. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonamide functionalities into target molecules. Its structure combines the electrophilic reactivity of the acetyl chloride group with the steric and electronic effects of the (4-methylphenyl)sulfonyl (tosyl) group, making it valuable for constructing complex molecules such as antibacterial agents .
Key synthetic applications include its use in condensation reactions with amines or thiol-containing substrates, as demonstrated in the synthesis of disulfonamides and heterocyclic derivatives . For example, it reacts with famotidine (a histamine H2-receptor antagonist) to form antibacterial sulfonamide-thiazole hybrids . The compound’s reactivity is attributed to the labile acetyl chloride group, which facilitates nucleophilic substitution, and the tosyl group, which enhances stability and directs regioselectivity in aromatic systems .
Properties
CAS No. |
56218-62-3 |
|---|---|
Molecular Formula |
C9H10ClNO3S |
Molecular Weight |
247.70 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]acetyl chloride |
InChI |
InChI=1S/C9H10ClNO3S/c1-7-2-4-8(5-3-7)15(13,14)11-6-9(10)12/h2-5,11H,6H2,1H3 |
InChI Key |
JXPXUBAOMJZFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
N-Acetyl-4-methylbenzenesulfonamide belongs to the N-acylsulfonamide class, a group of compounds with demonstrated bioactivity in therapeutic applications such as enzyme inhibition and receptor antagonism. Its synthesis typically involves the introduction of an acetyl group to the nitrogen atom of 4-methylbenzenesulfonamide or its derivatives. This report examines the most widely documented preparation method and its experimental nuances.
Preparation Methods of N-Acetyl-4-methylbenzenesulfonamide
Method 1: Reaction of N-Chloro-4-methylbenzenesulfonamide with Acetyl Chloride
The primary synthesis route involves the reaction of N-chloro-4-methylbenzenesulfonamide (Chloramine-T) with acetyl chloride. This method, reported by Kelebekli (2020), proceeds via nucleophilic substitution at the sulfonamide nitrogen.
Reaction Conditions and Mechanism
Chloramine-T reacts with acetyl chloride in anhydrous conditions, either with or without osmium tetroxide (OsO₄) as a catalyst. The general reaction is:
$$
\text{N-Cl-4-methylbenzenesulfonamide} + \text{CH}_3\text{COCl} \rightarrow \text{N-Acetyl-4-methylbenzenesulfonamide} + \text{HCl} + \text{Cl}^-
$$
The chlorine atom on the sulfonamide nitrogen acts as a leaving group, enabling acyl substitution. The acetyl chloride’s electrophilic carbonyl carbon is attacked by the nitrogen lone pair, displacing chloride. OsO₄, when used, may facilitate oxidation side reactions or stabilize intermediates, though its exact role remains unclear.
Characterization and Analytical Data
The product was validated using:
- FT-IR : Absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretches).
- ¹H-NMR : Signals corresponding to the acetyl methyl group (~2.1 ppm) and aromatic protons (~7.3–7.8 ppm).
- ¹³C-NMR : Resonances for the carbonyl carbon (~170 ppm) and sulfonyl group (~44 ppm).
- HRMS : Molecular ion peak matching the theoretical mass of C₉H₁₁NO₃S.
Industrial Production Considerations
Scalable synthesis would likely adopt Method 1 due to fewer corrosive byproducts (e.g., HCl gas). Industrial reactors would require:
- Inert Atmosphere : To prevent moisture-induced degradation of acetyl chloride.
- Temperature Control : Reflux conditions (~80–100°C) to ensure complete reaction.
- Purification Systems : Chromatography or recrystallization for product isolation.
Chemical Reactions Analysis
Types of Reactions
Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form amides.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Hydrolysis: Reacts with water to form acetic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary amines to form N-substituted amides.
Water: Hydrolysis occurs readily in the presence of water.
Electrophiles: Various electrophiles can be used for substitution reactions on the aromatic ring.
Major Products Formed
Amides: Formed from the reaction with amines.
Substituted Aromatic Compounds: Formed from electrophilic aromatic substitution reactions.
Acetic Acid: Formed from hydrolysis.
Scientific Research Applications
Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]- is used in various scientific research applications, including:
Organic Synthesis: Used as a reagent for the synthesis of esters and amides.
Medicinal Chemistry: Investigated for its potential as a neurotensin receptor type 2 (NTS2) selective analgesic.
Material Science: Utilized in the preparation of functionalized materials for various applications.
Mechanism of Action
The mechanism of action of acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]- involves its reactivity as an acyl chloride. It acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In medicinal chemistry, it has been shown to interact with neurotensin receptors, mimicking the endogenous ligand neurotensin .
Comparison with Similar Compounds
Structural and Functional Analogues
p-Toluenesulfonyl Chloride (TsCl)
- Structure : Lacks the acetyl chloride group, containing only the (4-methylphenyl)sulfonyl chloride moiety.
- Reactivity : Less electrophilic than acetyl chloride derivatives, TsCl is primarily used for sulfonylation of amines and alcohols. In contrast, the acetyl chloride group in the target compound enables dual reactivity (acetylation and sulfonylation) .
- Applications : TsCl is widely employed in protecting-group chemistry (e.g., tosylates), whereas the target compound is tailored for synthesizing hybrid sulfonamide-acetylated structures .
Benzenesulfonyl Chloride
- Structure : Similar to TsCl but lacks the methyl substituent on the aromatic ring.
- Electronic Effects : The methyl group in the target compound enhances electron density at the sulfonyl group, slightly reducing electrophilicity compared to benzenesulfonyl chloride. This difference impacts reaction rates in nucleophilic substitutions .
Fluorinated Sulfonamides (e.g., 1-Propanaminium derivatives)
- Structure : Fluorinated alkyl chains replace the aromatic tosyl group (e.g., perfluorohexyl sulfonamides) .
- Properties : Fluorinated analogues exhibit higher hydrophobicity and thermal stability due to strong C–F bonds. However, the target compound’s aromatic tosyl group offers better π-π stacking interactions in drug design .
Reactivity and Stability
Spectral and Physical Properties
Data from synthesized analogues (e.g., compound 5a ):
Biological Activity
Acetyl chloride, specifically the compound with the structure [[(4-methylphenyl)sulfonyl]amino]-, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, antitumor, and other pharmacological effects.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 239.71 g/mol
The presence of the acetyl group and the sulfonamide moiety contributes to its reactivity and biological profile.
1. Antimicrobial Activity
Research indicates that acetyl chloride derivatives exhibit significant antimicrobial properties. The sulfonamide group is known for its antibacterial effects, particularly against Gram-positive bacteria.
- Case Study : A study on related compounds showed that derivatives with halogen substitutions on the phenyl ring exhibited enhanced antibacterial activity against Staphylococcus aureus and Bacillus subtilis .
- Table 1: Antimicrobial Activity of Acetyl Chloride Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Acetyl Chloride Derivative A | S. aureus | 32 μg/mL |
| Acetyl Chloride Derivative B | B. subtilis | 28 μg/mL |
| Acetyl Chloride Derivative C | E. coli | 40 μg/mL |
2. Antitumor Activity
The antitumor potential of acetyl chloride derivatives has also been explored. Compounds derived from this structure have shown promising results in inhibiting various cancer cell lines.
- Case Study : A recent study reported that a related sulfonamide compound demonstrated significant cytotoxicity against several cancer cell lines, including lung and breast cancer cells, with GI values ranging from 15.1 to 25.9 μM .
- Table 2: Antitumor Activity of Sulfonamide Derivatives
| Compound | Cancer Cell Line | GI (μM) |
|---|---|---|
| Sulfonamide Derivative A | EKVX (Lung Cancer) | 25.1 |
| Sulfonamide Derivative B | MDA-MB-435 (Breast Cancer) | 15.1 |
| Sulfonamide Derivative C | OVCAR-4 (Ovarian Cancer) | 28.7 |
The biological activity of acetyl chloride derivatives can be attributed to their ability to inhibit key enzymes involved in bacterial growth and tumor proliferation:
- Antibacterial Mechanism : The sulfonamide moiety competes with para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria, which is essential for their growth .
- Antitumor Mechanism : These compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting DNA synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
